Cas no 4430-40-4 (1-Isothiocyanato-9-methylsulfanylnonane)

1-Isothiocyanato-9-methylsulfanylnonane 化学的及び物理的性質
名前と識別子
-
- 1-Isothiocyanato-9-methylsulfanylnonane
- 1-Isothiocyanato-9-(methylsulfenyl)-nonane
- 4430-40-4
- 1-Isothiocyanato-9-(methylthio)nonane
- 1-Isothiocyanato-9-(methylsulfenyl)nonane
- DTXSID001285558
- 1-ISOTHIOCYANATO-9-(METHYLSULFANYL)NONANE
- SCHEMBL3123984
- (9-isothiocyanatononyl)(methyl)sulfane
-
- インチ: 1S/C11H21NS2/c1-14-10-8-6-4-2-3-5-7-9-12-11-13/h2-10H2,1H3
- InChIKey: OUQZIGDIMJAFOM-UHFFFAOYSA-N
- SMILES: CSCCCCCCCCCN=C=S
計算された属性
- 精确分子量: 231.11154202g/mol
- 同位素质量: 231.11154202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 10
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.8Ų
- XLogP3: 5.3
1-Isothiocyanato-9-methylsulfanylnonane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I275344-50mg |
1-Isothiocyanato-9-methylsulfanylnonane |
4430-40-4 | ≥97% | 50mg |
¥1545.90 | 2023-09-02 | |
LKT Labs | I7558-25 mg |
1-Isothiocyanato-9-(methylsulfenyl)-nonane |
4430-40-4 | ≥97% | 25mg |
$177.10 | 2023-07-11 | |
LKT Labs | I7558-5 mg |
1-Isothiocyanato-9-(methylsulfenyl)-nonane |
4430-40-4 | ≥97% | 5mg |
$102.10 | 2023-07-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I275344-25mg |
1-Isothiocyanato-9-methylsulfanylnonane |
4430-40-4 | ≥97% | 25mg |
¥897.90 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396788-25 mg |
1-Isothiocyanato-9-methylsulfanylnonane, |
4430-40-4 | 25mg |
¥1,805.00 | 2023-07-11 | ||
TRC | I905620-50mg |
1-Isothiocyanato-9-methylsulfanylnonane |
4430-40-4 | 50mg |
$425.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I275344-100mg |
1-Isothiocyanato-9-methylsulfanylnonane |
4430-40-4 | ≥97% | 100mg |
¥2627.90 | 2023-09-02 | |
AN HUI ZE SHENG Technology Co., Ltd. | I905620-25mg |
1-Isothiocyanato-9-methylsulfanylnonane |
4430-40-4 | 25mg |
¥2280.00 | 2023-09-15 | ||
LKT Labs | I7558-5mg |
1-Isothiocyanato-9-(methylsulfenyl)-nonane |
4430-40-4 | ≥97% | 5mg |
$107.20 | 2024-05-21 | |
LKT Labs | I7558-25mg |
1-Isothiocyanato-9-(methylsulfenyl)-nonane |
4430-40-4 | ≥97% | 25mg |
$186.00 | 2024-05-21 |
1-Isothiocyanato-9-methylsulfanylnonane 関連文献
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
1-Isothiocyanato-9-methylsulfanylnonaneに関する追加情報
Recent Advances in the Study of 1-Isothiocyanato-9-methylsulfanylnonane (CAS: 4430-40-4) in Chemobiological and Pharmaceutical Research
1-Isothiocyanato-9-methylsulfanylnonane (CAS: 4430-40-4) is a bioactive compound that has garnered significant attention in recent chemobiological and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique isothiocyanate and methylsulfanyl functional groups, has been investigated for its role in modulating cellular pathways, particularly those involved in inflammation, oxidative stress, and cancer progression. Recent studies have highlighted its potential as a chemopreventive agent, with promising results in both in vitro and in vivo models.
One of the key areas of focus in recent research has been the mechanism of action of 1-Isothiocyanato-9-methylsulfanylnonane. Studies have demonstrated that this compound exerts its effects through the modulation of the Nrf2-Keap1 pathway, a critical regulator of cellular antioxidant responses. By activating Nrf2, the compound enhances the expression of phase II detoxifying enzymes, thereby reducing oxidative damage and inflammation. Additionally, its ability to inhibit NF-κB signaling has been linked to its anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics.
Recent advancements in synthetic chemistry have also facilitated the development of more efficient methods for the synthesis of 1-Isothiocyanato-9-methylsulfanylnonane. A study published in 2023 reported a novel, high-yield synthesis route that minimizes the use of hazardous reagents, thereby improving the safety and scalability of production. This development is particularly significant for pharmaceutical applications, where the availability of high-purity compounds is essential for preclinical and clinical studies.
In the context of drug development, 1-Isothiocyanato-9-methylsulfanylnonane has shown promise as a lead compound for the treatment of chronic inflammatory diseases and certain types of cancer. Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis in animal models, with minimal toxicity observed at therapeutic doses. These findings have spurred interest in further optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to enhance its clinical potential.
Despite these promising results, challenges remain in translating the therapeutic potential of 1-Isothiocyanato-9-methylsulfanylnonane into clinical applications. Issues such as dose-dependent toxicity, metabolic degradation, and formulation stability need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 1-Isothiocyanato-9-methylsulfanylnonane (CAS: 4430-40-4) represents a compelling area of research in the chemobiological and pharmaceutical fields. Its multifaceted mechanisms of action, combined with recent advancements in synthesis and preclinical evaluation, underscore its potential as a therapeutic agent. Continued research efforts will be crucial to fully elucidate its benefits and limitations, paving the way for its eventual application in human medicine.
4430-40-4 (1-Isothiocyanato-9-methylsulfanylnonane) Related Products
- 1086026-31-4(Dehydro Ivabradine)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)




